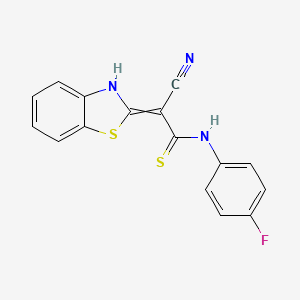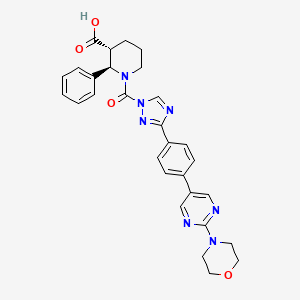
Lyplal1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.
Métodos De Preparación
The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Lyplal1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lyplal1-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of LYPLAL1 in various chemical processes.
Biology: It is used to investigate the biological functions of LYPLAL1, including its role in metabolic pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.
Comparación Con Compuestos Similares
Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:
APT1 (Acyl Protein Thioesterase 1): A related enzyme that also depalmitoylates proteins but has different substrate specificity.
LYPLA1 (Lysophospholipase 1): An important paralog of LYPLAL1 with similar but distinct biological functions.
This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.
Propiedades
Fórmula molecular |
C29H29N7O4 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
Clave InChI |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
SMILES canónico |
C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)


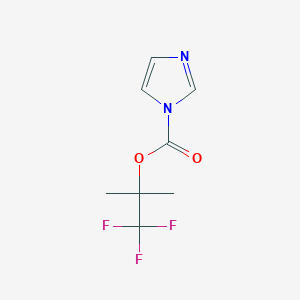
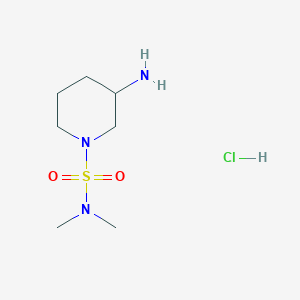

![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
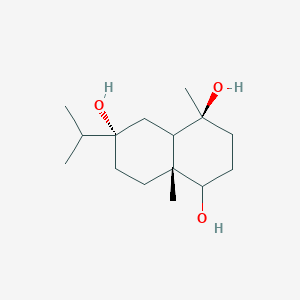
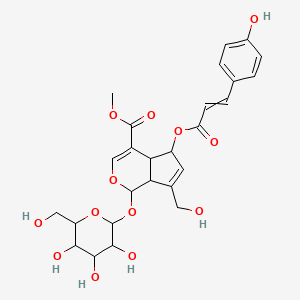
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)

![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
